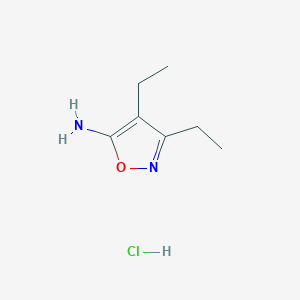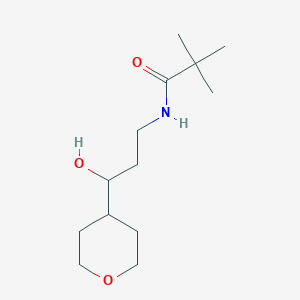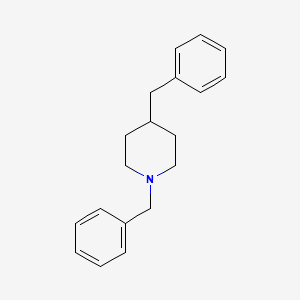
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O3 . The InChI code is 1S/C8H10N2O3/c1-5-6(2-3-7(11)12)8(13)10-4-9-5/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13) . The compound has a molecular weight of 182.18 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.18 g/mol . It has a topological polar surface area of 78.8 Ų and a complexity of 305 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are 182.06914219 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research has explored the synthesis and structural characteristics of related uracil derivatives, providing insights into their molecular structure and interactions. For instance, studies have focused on the synthesis of compounds similar to 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid, analyzing their crystal structures and thermal stabilities. These derivatives demonstrate unique molecular arrangements and interactions, such as N–H···O hydrogen bonding, which are crucial for understanding their chemical properties and potential applications (Yao, Yi, Zhou, & Xiong, 2013).
Antitumor Activities
- Some studies have explored the antitumor activities of compounds structurally similar to this compound. These compounds have shown selective antitumor activities, with specific enantiomers contributing to their efficacy. This research highlights the potential use of such compounds in cancer treatment and their role in medicinal chemistry (Xiong, 2011).
Anti-inflammatory Activity
- Derivatives of this compound have been synthesized and tested for anti-inflammatory activity. These compounds, particularly the series of 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, have demonstrated significant anti-inflammatory effects, as per the rat paw edema method. This suggests their potential in developing new anti-inflammatory drugs (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds to evaluate their potential interactions with proteins, such as CDK4. These studies help predict the affinity and efficacy of such compounds in binding to specific targets, which is valuable for drug development and understanding their pharmacological properties (Holam, Santhoshkumar, & Killedar, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(2-3-7(11)12)8(13)10-4-9-5/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUCUBQVBBGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2362073.png)

![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)

![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)



![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)

![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
